An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-ethyl-5-fluoropyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the specificity of this compound, much of the available data is computational, supplemented by established experimental protocols for analogous compounds.
Chemical Identity and Structure
2-Chloro-4-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an ethyl group at the 4-position, and a fluorine atom at the 5-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-4-ethyl-5-fluoropyrimidine[1] |
| Molecular Formula | C₆H₆ClFN₂[1] |
| CAS Number | 137234-90-3[1] |
| PubChem CID | 19074928[1] |
| Synonyms | Pyrimidine, 2-chloro-4-ethyl-5-fluoro-; 2-chloro-5-fluoro-6-ethylpyrimidine[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are primarily computed properties from reliable chemical databases.[1]
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.58 g/mol | PubChem[1] |
| Exact Mass | 160.0203541 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols widely accepted in organic chemistry laboratories.
The melting point is a crucial indicator of purity for a solid compound.
-
Principle: A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes.[2]
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.[3]
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[2][4]
-
Pack the sample tightly by tapping the sealed end of the tube on a hard surface.[2][4]
-
Place the capillary tube into the heating block of the apparatus.[4]
-
Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.
-
Perform a second measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
For liquid compounds, the boiling point is a key physical constant.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]
-
Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube sealed at one end, heating source (e.g., Bunsen burner or heating mantle), and a liquid bath (e.g., mineral oil).[5][6][7]
-
Procedure (Microscale Method):
-
Place a few milliliters of the liquid sample into a small test tube.[8]
-
Insert a capillary tube, sealed end up, into the liquid.[5][7]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][7]
-
Suspend the assembly in a heating bath (e.g., Thiele tube).[5][7]
-
Heat the bath gently.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source when a steady stream of bubbles is observed.[7]
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]
-
Solubility provides insights into the polarity and functional groups present in a molecule.
-
Principle: "Like dissolves like." The solubility of an organic compound in various solvents (water, acids, bases) can indicate the presence of polar or ionizable functional groups.
-
Apparatus: Small test tubes, vortex mixer or stirring rod.
-
Procedure:
-
Place approximately 10-20 mg of the compound into a small test tube.[9]
-
Add 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) in portions, shaking vigorously after each addition.[10][11][12]
-
Observe if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.[9]
-
If the compound is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][10]
-
For water-insoluble compounds, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic (carboxylic acids, phenols) or basic (amines) functional groups.[10][11]
-
Spectroscopic Data and Characterization
While specific spectra for 2-Chloro-4-ethyl-5-fluoropyrimidine are not publicly available, the expected spectroscopic characteristics can be inferred from its structure.
-
Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
-
Expected Signals:
-
Pyrimidine Proton (H-6): A singlet or a doublet (due to coupling with the fluorine atom) is expected in the aromatic region (typically δ 8.0-9.0 ppm).
-
Ethyl Group (-CH₂-): A quartet in the upfield region (typically δ 2.5-3.0 ppm) due to coupling with the methyl protons.
-
Ethyl Group (-CH₃): A triplet in the more upfield region (typically δ 1.2-1.5 ppm) due to coupling with the methylene protons.
-
-
Experimental Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13]
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher for better resolution).[13]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Principle: Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14]
-
Expected Molecular Ion Peak (M⁺):
-
The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]
-
The nominal molecular weight is 160 g/mol , so the M⁺ peak would be expected at m/z = 160, and the M+2 peak at m/z = 162.
-
-
Experimental Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionize the sample using an appropriate method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions and generate the mass spectrum.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and characterization for a novel chemical entity like 2-Chloro-4-ethyl-5-fluoropyrimidine.
Caption: General experimental workflow for the synthesis and characterization of 2-Chloro-4-ethyl-5-fluoropyrimidine.
Synthetic Relevance
While a specific, detailed synthesis for 2-Chloro-4-ethyl-5-fluoropyrimidine is not widely published, its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is a known key intermediate in the synthesis of the antifungal drug Voriconazole.[17][18][19][20] The synthesis typically involves the chlorination of the corresponding hydroxypyrimidine.
The diagram below illustrates a plausible synthetic pathway for 2-Chloro-4-ethyl-5-fluoropyrimidine based on standard organic chemistry principles and analogous reactions.
Caption: Plausible synthetic route to 2-Chloro-4-ethyl-5-fluoropyrimidine from its corresponding pyrimidinol precursor.
References
- 1. 2-Chloro-4-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 19074928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. youtube.com [youtube.com]
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- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Voriconazole | 137234-62-9 [chemicalbook.com]
- 18. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. patents.justia.com [patents.justia.com]
- 20. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
